molecular formula C10H22O2Si B1399499 cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol CAS No. 1408074-89-4

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

Cat. No.: B1399499
CAS No.: 1408074-89-4
M. Wt: 202.37 g/mol
InChI Key: ILGIKHCMCDNBSK-UHFFFAOYSA-N
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Description

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol: is a chemical compound with the molecular formula C10H22O2Si and a molecular weight of 202.37 g/mol . It is a cyclobutanol derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol typically involves the protection of cyclobutanol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protection strategies with TBDMS-Cl and appropriate bases. The reaction conditions are optimized for yield and purity, often involving purification steps like column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can undergo oxidation reactions where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form various cyclobutane derivatives.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane alcohols.

    Substitution: Formation of deprotected cyclobutanol or other substituted derivatives.

Scientific Research Applications

Chemistry: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is used as an intermediate in the synthesis of complex organic molecules. Its stability makes it a valuable protecting group in multi-step synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a protecting group helps in the synthesis of various functionalized cyclobutane derivatives.

Mechanism of Action

The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The stability of the TBDMS group under a wide range of conditions makes it an ideal choice for protecting alcohols in synthetic chemistry .

Comparison with Similar Compounds

  • cis-3-[(tert-Butyldimethylsilyl)oxy]cyclopentanol
  • cis-3-[(tert-Butyldimethylsilyl)oxy]cyclohexanol
  • cis-3-[(tert-Butyldimethylsilyl)oxy]cycloheptanol

Uniqueness: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is unique due to its cyclobutane ring structure, which imparts distinct reactivity and stability compared to its higher homologs. The strain in the four-membered ring influences its chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIKHCMCDNBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195226
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-89-4, 1089709-08-9
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(tert-butyldimethylsilyloxy)cyclobutyl pivalate (4.32 g, 15 mmol) in THF (20 ml) at 0° C. was added diisobutylaluminum hydride, 1.0 m solution in hexanes (48 ml, 48 mmol) dropwise. The reaction was stirred in 1 h, then slowly quenched with Rochelle's salt. The quenched mixture was stirred and layers were separated. The organic layer was dried over MgSO4 and concentrated to give the title compound as a colorless oil.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(tert-butyldimethylsilyloxy)cyclobutyl pivalate (4.32 g, 15 mmol) in THF (20 ml) at 0° C. was added diisobutylaluminum hydride, 1.0m solution in hexanes (48 ml, 48 mmol) dropwise. The reaction was stirred in 1 h, then slowly quenched with Rochelle's salt. The quenched mixture was stirred and layers were separated. The organic layer was dried over MgSO4 and concentrated to give the title compound as a colorless oil.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1.0m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
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